Lantibiotic nisin-U
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ITSKSLCTPGCKTGILMTCPLKTATCGCHFG |
Origin of Product |
United States |
Structural Biology and Functional Architecture of Lantibiotic Nisin U
Primary Amino Acid Sequence and Compositional Analysis of Nisin-U
Nisin-U is a 31-amino-acid peptide produced by Streptococcus uberis. helsinki.fi Its primary structure sets it apart from other nisin variants, such as nisin A, which is comprised of 34 amino acids. ifnmujournal.comhelsinki.fi The putative structural gene for Nisin-U, nsuA, encodes a prepeptide that undergoes significant post-translational modifications to become the mature, active lantibiotic. nih.gov
A key difference in the amino acid composition of Nisin-U compared to nisin A is the presence of two dehydrobutyrine (Dhb) residues and only one dehydroalanine (B155165) (Dha) residue. helsinki.fi In contrast, nisin A contains two Dha residues and one Dhb. wikipedia.org The predicted mass of the Nisin-U propeptide, based on its gene sequence, is 3,172.6 Da. nih.gov
The leader peptide of Nisin-U is also distinct, being one amino acid longer than that of nisin A, Z, and Q. This leader sequence plays a critical role in guiding the prepeptide through the modification and transport machinery.
Table 1: Comparison of Nisin Variants
| Feature | Nisin A | Nisin U |
|---|---|---|
| Producing Organism | Lactococcus lactis | Streptococcus uberis |
| Number of Amino Acids | 34 | 31 |
| Dehydroalanine (Dha) Residues | 2 | 1 |
| Dehydrobutyrine (Dhb) Residues | 1 | 2 |
| Leader Peptide Length | Standard | One amino acid longer |
This table provides a comparative overview of the primary structural features of Nisin A and Nisin U.
Post-Translational Modifications in Nisin-U Biosynthesis
The biosynthesis of Nisin-U involves a series of complex post-translational modifications, which are essential for its structure and function. ifnmujournal.com These modifications are carried out by a dedicated enzymatic machinery encoded within the nisin U gene cluster. nih.gov The process begins with the ribosomal synthesis of an inactive precursor peptide, or prepeptide. ifnmujournal.com
This prepeptide consists of an N-terminal leader peptide and a C-terminal propeptide. ifnmujournal.com The leader peptide guides the propeptide through a series of enzymatic modifications. These modifications include dehydration of specific serine and threonine residues, followed by the formation of thioether bridges. tandfonline.com
Lanthionine (B1674491) and Methyllanthionine Ring Formation
A defining characteristic of lantibiotics, including Nisin-U, is the presence of lanthionine (Lan) and methyllanthionine (MeLan) rings. oup.com These thioether bridges are formed in a two-step enzymatic process. tandfonline.com
First, a dehydratase enzyme, NisB, specifically dehydrates serine and threonine residues within the propeptide to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. tandfonline.com Subsequently, a cyclase enzyme, NisC, catalyzes the intramolecular addition of cysteine residues to these dehydroamino acids. oup.com This reaction forms the characteristic lanthionine (from Dha and cysteine) and methyllanthionine (from Dhb and cysteine) rings. oup.com These rings are crucial for the three-dimensional structure and stability of the nisin molecule. mdpi.com
Presence and Role of Dehydroamino Acid Residues (Dha, Dhb) in Nisin-U
Nisin-U contains one dehydroalanine (Dha) and two dehydrobutyrine (Dhb) residues. helsinki.fi These unsaturated amino acids are not only intermediates in the formation of lanthionine and methyllanthionine rings but are also believed to play a direct role in the antimicrobial activity of nisin. wikipedia.orgasm.org The double bonds in Dha and Dhb are thought to act as electrophilic centers, potentially reacting with nucleophilic groups in the target cell membrane. asm.org
The specific arrangement and number of these dehydroamino acid residues in Nisin-U contribute to its unique structural and functional properties compared to other nisin variants. helsinki.fi
Three-Dimensional Structural Elucidation Methodologies for Nisin-U
The three-dimensional structure of nisin variants has been primarily investigated using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. helsinki.firu.nl These studies have revealed that nisin does not have a single, rigid tertiary structure but rather a more flexible conformation. helsinki.fi The molecule is generally depicted as having two main domains: an N-terminal domain and a C-terminal domain, connected by a flexible hinge region. helsinki.fi
While specific high-resolution 3D structural data for Nisin-U is not as extensively detailed as for nisin A, its structure is understood to be fundamentally similar, consisting of five ring structures (A, B, C, D, and E). helsinki.fimdpi.com The differences in its amino acid sequence, particularly in the dehydroamino acid content, would lead to subtle but potentially significant conformational differences. helsinki.fi
Structure-Activity Relationship (SAR) Studies of Nisin-U Domains
Structure-activity relationship (SAR) studies are crucial for understanding how the different domains of nisin contribute to its biological activity. researchgate.net These studies often involve creating and testing modified versions of the peptide to identify key residues and structural motifs. researchgate.net
N-Terminal Domain Contributions to Biological Activity (Rings A and B)
The N-terminal domain of nisin, which includes rings A, B, and C, is primarily responsible for its initial interaction with the bacterial cell. ifnmujournal.comoup.com This domain specifically binds to Lipid II, a crucial precursor in the biosynthesis of the bacterial cell wall. oup.comacs.org
Rings A and B of nisin form a "pyrophosphate cage" that recognizes and binds to the pyrophosphate group of Lipid II with high affinity. ifnmujournal.comacs.org This binding event is a critical first step in nisin's mode of action, leading to the inhibition of cell wall synthesis. oup.com The structural integrity of these N-terminal rings is essential for this binding activity. Any alterations to the structure of rings A and B can significantly impair the ability of nisin to bind to Lipid II and, consequently, reduce its antimicrobial potency. ifnmujournal.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Adrenocorticotropic hormone |
| Alanine (B10760859) |
| Angiotensin |
| Asparagine |
| Cysteine |
| Dehydroalanine (Dha) |
| Dehydrobutyrine (Dhb) |
| Enkephalin |
| Erythropoietin |
| Glutamic acid |
| Glycine |
| Histidine |
| Lanthionine (Lan) |
| Leucine |
| Luteinizing hormone-releasing hormone |
| Lysine (B10760008) |
| Lysinoalanine |
| Methyllanthionine (MeLan) |
| Nisin A |
| Nisin F |
| Nisin H |
| Nisin J |
| Nisin O |
| Nisin P |
| Nisin Q |
| Nisin S |
| Nisin U |
| Nisin U2 |
| Nisin Z |
| Phenylalanine |
| Proline |
| Pyruvate |
| Serine |
| Subtilin |
| Taurine |
| Threonine |
| Tryptophan |
| Vancomycin (B549263) |
| Vasopressin |
This table lists all the compound names mentioned in the article.
C-Terminal Domain Contributions to Biological Activity (Rings D and E)
The C-terminal domain of nisin, which includes the intertwined lanthionine rings D and E, is fundamental to its pore-forming activity. mdpi.commdpi.comnih.govresearchgate.netoup.com Following the initial binding of the N-terminal domain to Lipid II on the bacterial cell membrane, the C-terminal region inserts into the membrane, leading to the formation of pores. nih.govoup.comifnmujournal.comnih.gov This disruption of the membrane integrity results in the leakage of ions and cytoplasmic contents, ultimately causing cell death. nih.govifnmujournal.com
The structure of the C-terminal domain, particularly the consecutive β-turns formed by rings D and E, is crucial for its function. helsinki.fi Ring D, along with the preceding amino acids, forms a type II β-turn, while ring E resembles a type I β-turn. helsinki.fi This structural arrangement is believed to facilitate the insertion of the C-terminus into the target membrane. ifnmujournal.comnih.gov
Bioengineering studies on nisin A have demonstrated that modifications within the C-terminal region can significantly impact its antibacterial efficacy. For instance, substitutions at specific amino acid positions, such as S29A, S29D, and S29E, have been shown to increase activity against certain Gram-positive and Gram-negative bacteria. ifnmujournal.com Similarly, the V32E substitution in nisin A enhanced its effectiveness against Micrococcus flavus and Streptococcus thermophilus. ifnmujournal.com In the naturally occurring variant nisin S, several substitutions are found in the C-terminal domain (T25S, H27G, S29H, I30V, and V32I) when compared to nisin A, highlighting this region as a hotspot for natural diversity and functional adaptation. mdpi.com
The interaction between the N- and C-terminal domains is a coordinated process. The binding of the N-terminus to Lipid II acts as a docking mechanism, which then allows the C-terminal part to efficiently penetrate the cell membrane and form pores. nih.govoup.com This dual mechanism of action, inhibiting cell wall synthesis and forming pores, contributes to nisin's high potency against susceptible bacteria. nih.govoup.com
Genetic Basis and Biosynthesis Pathway of Lantibiotic Nisin U
Nisin-U Biosynthetic Gene Cluster (BGC) Organization and Specific Genes (nsuA, nsuB, nsuC, nsuT, nsuP, nsuR, nsuK, nsuFEG)
The genetic blueprint for nisin-U production is encoded within a 15.6-kb locus on the chromosome of S. uberis. nih.gov This BGC comprises 11 open reading frames (ORFs) that are homologous in function to those required for the biosynthesis of the well-studied nisin A from Lactococcus lactis. nih.gov However, the arrangement of these genes in the nisin-U cluster differs from the nisin A cluster, suggesting a translocation event may have occurred. nih.govmicrobiologyresearch.org While the nisin A locus generally follows the order nisABTCIPRKFEG, the nisin U cluster has a different organization where the processing, regulation, and immunity genes are located at the 5'-end, with the structural gene positioned in the middle. researchgate.net
The genes within the nisin-U BGC are designated with the prefix "nsu" to denote their origin. Their putative functions, inferred from sequence homology to the nisin A (nis) genes, are essential for the complete synthesis, maturation, regulation, and immunity of nisin-U. nih.gov
| Gene | Putative Function | Description |
|---|---|---|
| nsuA | Precursor Peptide | Encodes the 56-amino-acid precursor peptide which undergoes extensive post-translational modifications. nih.gov |
| nsuB | Dehydratase | Catalyzes the dehydration of specific serine and threonine residues on the NsuA core peptide. nih.govmicrobiologyresearch.org |
| nsuC | Cyclase | A zinc-dependent enzyme that catalyzes the formation of thioether (lanthionine and methyllanthionine) rings. nih.govmicrobiologyresearch.org |
| nsuT | ABC Transporter | Translocates the fully modified, yet inactive, precursor peptide across the cytoplasmic membrane. nih.govmicrobiologyresearch.org |
| nsuP | Leader Peptidase | An extracellular serine protease that cleaves the leader peptide from the precursor, releasing the active nisin-U. nih.govmicrobiologyresearch.org |
| nsuR | Response Regulator | Part of a two-component regulatory system; when activated, it induces the transcription of biosynthetic genes. nih.govnih.gov |
| nsuK | Histidine Kinase | The sensor component of the two-component system that detects extracellular nisin-U to initiate the signaling cascade. nih.govnih.gov |
| nsuFEG | Immunity ABC Transporter | A multi-protein complex that provides self-protection to the producer cell by expelling nisin-U. nih.govmicrobiologyresearch.org |
| nsuI | Immunity Lipoprotein | A lipoprotein that provides an additional layer of immunity to the producer organism. nih.govnih.gov |
Enzymology of Nisin-U Maturation and Modifications
The transformation of the ribosomally synthesized NsuA precursor into the biologically active nisin-U molecule is a multi-step enzymatic cascade. This process involves post-translational modifications that create the characteristic dehydrated amino acids and thioether rings essential for its function. wikipedia.org The enzymes responsible are encoded by the nsu gene cluster and their activities are highly coordinated. nih.gov
The first modification step is catalyzed by the dehydratase NsuB, a homolog of NisB. nih.govfrontiersin.org NsuB is responsible for converting specific serine and threonine residues within the core peptide region of the NsuA precursor into dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. frontiersin.orgbeilstein-journals.org This reaction is a prerequisite for the subsequent cyclization step.
NsuB's activity is highly specific and dependent on recognition of the N-terminal leader peptide of the precursor molecule. nih.govnih.gov A highly conserved "FNLD" motif within the leader peptide is essential for the initial binding and recognition by the dehydratase. nih.govuni-duesseldorf.de Studies on NisB show that it exhibits substrate specificity, binding with different affinities to unmodified, partially modified, and fully modified prenisin, suggesting it can discriminate between different maturation states. nih.gov The enzyme's affinity for the fully modified precursor is significantly lower, which may facilitate the handover of the substrate to the next enzyme in the pathway. nih.gov
Following dehydration by NsuB, the cyclase NsuC catalyzes the formation of the defining structural features of lantibiotics: the (methyl)lanthionine rings. microbiologyresearch.orgnih.gov NsuC, a zinc-dependent metalloprotein, facilitates an intramolecular Michael-type addition reaction. microbiologyresearch.orgresearchgate.net This reaction couples the thiol group of a cysteine residue to a previously formed dehydroalanine or dehydrobutyrine residue located further towards the N-terminus of the peptide. researchgate.net This process results in the formation of stable thioether bridges, creating the five cyclic structures characteristic of nisin. rsc.orgnih.gov
The crystal structure of the homologous NisC enzyme reveals that key amino acid residues, such as His212 and Arg280, are directly involved in the acid-base chemistry of the cyclization reaction. researchgate.net The zinc ion coordinated by the enzyme is believed to activate the cysteine's thiol group, preparing it for nucleophilic attack on the dehydroamino acid. researchgate.net
Once the NsuA precursor has been fully modified with dehydrated residues and thioether rings, it is exported from the cell by the ABC (ATP-binding cassette) transporter, NsuT. microbiologyresearch.orgoup.com NsuT is a dedicated transport protein that translocates the modified but still inactive peptide across the cytoplasmic membrane. microbiologyresearch.orgasm.org
It is widely proposed that the modification and transport machinery form a membrane-associated complex to ensure efficient processing. researchgate.netmicrobiologyresearch.org Evidence suggests that NisB, NisC, and NisT assemble into a "lanthionine synthetase" complex. nih.govasm.org Fluorescence microscopy studies on the nisin A system have shown that while the modification enzymes NisB and NisC are localized at the cell poles, the transporter NisT is initially distributed more uniformly throughout the membrane. asm.org This has led to a model where NisT is recruited to the polar modification complex after the dehydration and cyclization reactions are complete, preventing the premature export of partially modified peptides. asm.orgresearchgate.net
The final step in the maturation of nisin-U is the proteolytic removal of the N-terminal leader peptide. oup.comfrontiersin.org This crucial activation step is performed extracellularly by NsuP, a subtilisin-like serine protease that is anchored to the cell wall. nih.govfrontiersin.org The leader peptide serves multiple roles during biosynthesis, including acting as a recognition signal for the modification and transport enzymes and keeping the peptide inactive inside the producer cell. frontiersin.orgnih.gov
Cleavage by NsuP releases the 34-amino acid core peptide, which is the mature, biologically active form of nisin-U. nih.gov The protease exhibits high specificity, recognizing a particular amino acid sequence at the junction between the leader and core peptides. nih.gov The efficiency of this cleavage is dependent on the proper modification of the core peptide; studies on NisP demonstrate that the presence of at least one lanthionine (B1674491) ring is critical for optimal substrate recognition and subsequent proteolytic activation. frontiersin.orgnih.gov
Transporter (NisT/NsuT) Mechanisms and Membrane Association
Regulatory Mechanisms of Nisin-U Biosynthesis
The production of nisin-U is a self-regulated process, ensuring that the potent antimicrobial peptide is synthesized in a controlled, growth-phase-dependent manner. researchgate.net This regulation is primarily managed by a two-component signal transduction system composed of the proteins NsuK and NsuR. nih.gov
This system operates via an autoinduction mechanism:
Sensing: Mature, active nisin-U in the extracellular environment acts as a signaling molecule. It is detected by the membrane-bound sensor histidine kinase, NsuK. helsinki.fioup.com
Signal Transduction: The binding of nisin-U to NsuK triggers its autophosphorylation. helsinki.fioup.com NsuK then transfers the phosphate (B84403) group to its cognate response regulator, NsuR. alfa-chemistry.comresearchgate.net
Transcriptional Activation: Phosphorylated NsuR becomes an active DNA-binding protein. helsinki.fi It recognizes and binds to specific promoter regions within the nisin-U gene cluster, notably a conserved nis-box sequence found upstream of the nsuP gene. nih.govresearchgate.net This binding event activates the transcription of the nsu operons, upregulating the production of all the components needed for nisin biosynthesis, transport, and immunity. helsinki.firesearchgate.net
This quorum-sensing-like mechanism allows the bacterial population to coordinate gene expression, ramping up nisin production when the cell density is high. oup.com Complementing this regulatory system are the immunity genes nsuFEG and nsuI, which protect the producer cell from the antimicrobial action of the nisin-U it synthesizes. nih.gov NsuFEG is an ABC transporter that actively pumps nisin out of the cell membrane, while the lipoprotein NsuI provides further protection. researchgate.netnih.govasm.org
Comparative Genomics and Phylogenetics of Nisin-U and Other Lantibiotic Variants
The study of nisin-U's genetic architecture and its evolutionary relationship with other lantibiotics provides critical insights into its unique characteristics. Comparative genomics reveals not only differences in the primary amino acid sequence but also significant variations in the organization of the biosynthetic gene clusters, while phylogenetics helps trace its evolutionary divergence.
Comparative Analysis of Nisin Gene Clusters
The genetic locus responsible for nisin-U production (nsu) in Streptococcus uberis displays a distinct organizational structure compared to the prototypical nisin A cluster (nis) from Lactococcus lactis. The nsu locus, spanning 15.6 kb, contains 11 open reading frames (ORFs) that are functionally homologous to those in the nisin A cluster but are arranged differently. nih.govnih.gov A key feature of the nisin-U gene cluster is the presence of transposase-encoding sequences flanking the cluster and upstream of the structural gene nsuA. mdpi.comresearchgate.net This suggests that transposon-mediated events likely played a role in the reorganization of the gene cluster relative to the arrangement seen in Lactococcus lactis. mdpi.comresearchgate.net
This pattern of gene rearrangement is not unique to nisin-U among streptococcal nisins; the nisin P gene cluster shows a similar reorganization. mdpi.com The nisin E cluster, while resembling the nisin-U cluster in gene content, features its own unique rearrangement, with the structural gene positioned differently. mdpi.com In contrast, the nisin J gene cluster from Staphylococcus capitis is even more distinct, lacking the regulatory genes nisRK and the immunity gene nisI. asm.org
| Nisin Variant (Organism) | Gene Cluster Designation | Key Features of Gene Organization | Reference |
|---|---|---|---|
| Nisin A (Lactococcus lactis) | nis | Standard organization: nisABTCIPRKFEG. Contains four separate transcriptional units. | asm.org |
| Nisin U (Streptococcus uberis) | nsu | Reorganized cluster of 11 ORFs (nsuPRKFEGABTCI). Flanked by transposase elements. | nih.govmdpi.com |
| Nisin P (Streptococcus gallolyticus/pasteurianus) | nsp | Gene rearrangement is similar to the nisin U cluster. | mdpi.combiorxiv.org |
| Nisin E (Streptococcus equinus) | nse | Resembles nisin U cluster, but with a unique rearrangement of the structural gene (nseA) between nseFEG and nsePRK. | mdpi.comoup.com |
| Nisin O (Blautia obeum) | nso | Closest relationship to nisin U. Contains four structural genes (nsoA1-4) and two sets of nisRK regulatory genes, but lacks a nisP homologue. | oup.commicrobiologyresearch.org |
| Nisin J (Staphylococcus capitis) | nsj | Different gene order (nsjFEGBTCJP). Lacks regulatory genes (nisRK) and the immunity gene (nisI). | asm.org |
Comparative Analysis of Nisin Precursor Peptides
At the amino acid level, nisin-U shows significant identity to nisin A (78%) but possesses key differences that define it as a distinct variant. nih.gov The nisin-U propeptide is three amino acids shorter than that of nisin A. Notably, it shares high identity (93.6%) with the more recently discovered nisin E, differing by only two amino acid substitutions and the absence of a C-terminal asparagine residue found in nisin E. mdpi.com
The precursor peptides of nisin variants from Streptococcus and Blautia species often show more similarity to each other than to the lactococcal variants. For instance, the NsoA1-3 peptides from Blautia obeum are highly similar to nisin-U. oup.commicrobiologyresearch.org These variations, particularly in the hinge region and C-terminal tail, are critical as they can influence the peptide's flexibility, spectrum of activity, and interaction with the bacterial cell membrane. mdpi.com
| Nisin Variant | Amino Acid Differences from Nisin A (Propeptide Region) | Length (Mature Peptide) | Reference |
|---|---|---|---|
| Nisin A | Reference sequence | 34 aa | wikipedia.org |
| Nisin U | Substitutions: I15A, G18Dhb, N20P, M21L, H27G. Deletions: S29, I30, V32, S33, K34. | 31 aa | nih.gov |
| Nisin U2 | Similar to Nisin U with an additional substitution. | 31 aa | oup.com |
| Nisin E | Highly similar to Nisin U with two substitutions (I15A, L21I) and an additional C-terminal Asn32. | 32 aa | mdpi.comoup.com |
| Nisin P | 31 amino acids in length, similar to Nisin U. | 31 aa | asm.orgpnas.org |
| Nisin O (NsoA1-3) | Resembles nisin U. Exhibits 82-90% sequence identity to nisin U. | 33 aa | oup.commicrobiologyresearch.org |
Phylogenetic Relationships
Phylogenetic analysis based on both gene cluster sequences and precursor peptide amino acid sequences reveals the evolutionary position of nisin-U. The nisin-U operon from S. uberis is highly divergent from the operons found in other Streptococcus species, which in turn are distant from the lactococcal nisin clusters. vprichards-lab.com This suggests a significant evolutionary separation.
Dendrograms illustrating the relatedness of nisin variants consistently show that streptococcal nisins U, U2, and P form a distinct clade. mdpi.comasm.org Interestingly, this clade also includes nisin E and the nisin O variants from Blautia obeum, a bacterium from a different genus and phylum found in the human gut. mdpi.commicrobiologyresearch.org This clustering suggests a shared evolutionary history, with horizontal gene transfer (HGT) being a plausible mechanism for the dissemination of these gene clusters across different bacterial species and environments. vprichards-lab.comuchicago.edu The phylogenetic distance between the nsu cluster in S. uberis and the nso cluster in B. obeum indicates that their divergence was an ancient event. microbiologyresearch.org
In contrast, other streptococcal nisins, such as H and J, appear more phylogenetically related to the lactococcal nisins (A, Z, F, Q) than to the nisin-U group. asm.org This complex phylogenetic web highlights that the evolution of nisin variants is not a simple linear progression but involves multiple instances of divergence and gene transfer, leading to the diverse array of nisin-like lantibiotics found today.
Molecular Mechanisms of Action of Lantibiotic Nisin U
Interaction with Lipid II: Molecular Recognition and Binding Dynamics
A defining characteristic of nisin-U's antimicrobial prowess is its specific and high-affinity interaction with Lipid II, a crucial intermediate in the biosynthesis of the bacterial cell wall. oup.comasm.org This interaction serves as the initial and critical step in its bactericidal cascade.
The N-terminal region of nisin, a structural feature conserved in nisin-U, is responsible for the precise recognition and binding of Lipid II. asm.orgacs.orgmdpi.com This region, containing thioether-bridged rings A and B, forms a unique cage-like structure that specifically encapsulates the pyrophosphate moiety of Lipid II. acs.orgmdpi.comuu.nl This "pyrophosphate cage" is stabilized by a network of intermolecular hydrogen bonds between the backbone amides of the nisin molecule and the pyrophosphate group of Lipid II. acs.orguu.nl This highly specific interaction underscores the targeted nature of nisin's activity, as it directs the antibiotic to its site of action on the bacterial membrane. nih.govresearchgate.net The structural integrity of these N-terminal rings is paramount for this binding activity. mdpi.com
Formation of the Pyrophosphate Cage and Specificity
Bacterial Membrane Pore Formation Dynamics and Biophysical Characterization
Beyond inhibiting cell wall synthesis, the interaction between nisin-U and Lipid II facilitates a second, more immediate, killing mechanism: the formation of pores in the bacterial cytoplasmic membrane. oup.comnih.govmdpi.com
Following the initial binding to Lipid II, which acts as a docking molecule, nisin molecules begin to oligomerize on the membrane surface. plos.orgnih.govnih.gov A flexible hinge region within the nisin molecule is thought to allow the C-terminal part of the peptide to insert into and across the membrane. asm.orgnih.gov This process culminates in the assembly of a stable pore complex. mdpi.comnih.gov While initial models suggested a defined stoichiometry of eight nisin molecules to four Lipid II molecules, more recent evidence suggests that these pores may grow continuously through the recruitment of additional nisin-Lipid II aggregates, leading to substantial membrane damage. oup.comacs.orgmdpi.com
Table 1: Components and Stoichiometry of the Nisin-Lipid II Pore Complex.
| Component | Role in Pore Formation | Reported Stoichiometry (Nisin:Lipid II) |
|---|---|---|
| Nisin | Forms the structural basis of the pore, oligomerizes after binding to Lipid II. | Initial models proposed a stable 8:4 complex. asm.orgacs.orgmdpi.commdpi.comnih.gov More recent findings suggest a potential for continuous growth of the complex. oup.com |
| Lipid II | Acts as a docking molecule, facilitating the concentration and assembly of nisin molecules at the membrane. nih.govnih.gov |
The formation of these pores dramatically increases the permeability of the bacterial membrane. wur.nlmdpi.com This leads to a rapid and uncontrolled efflux of essential intracellular components, including ions (such as potassium), amino acids, and ATP. mdpi.comrug.nlmdpi.com The dissipation of critical ion gradients across the membrane results in the collapse of the proton motive force, which is essential for cellular energy production and other vital functions. wur.nlrug.nl This severe disruption of cellular homeostasis and energy metabolism leads to rapid cell death. wur.nlmdpi.com
Nisin-U Oligomerization and Pore Complex Assembly
Dual Functionality and Synergistic Modes of Action
The remarkable efficacy of nisin-U stems from its dual mechanism of action, which combines the inhibition of cell wall biosynthesis with membrane permeabilization. oup.commdpi.com These two modes of attack are not independent but are synergistically linked through the initial binding event with Lipid II. oup.comnih.gov By first targeting a specific and essential molecular precursor, nisin ensures a high local concentration at the bacterial membrane, which then facilitates the highly efficient formation of pores. nih.gov This combination of two distinct but interconnected killing mechanisms makes it a particularly potent antimicrobial agent. oup.comnih.gov This dual functionality may also contribute to the low frequency of bacterial resistance development. nih.gov
Antimicrobial Spectrum and Efficacy Research of Lantibiotic Nisin U
Activity Against Gram-Positive Bacterial Pathogens
Nisin-U exhibits potent antibacterial activity against a wide array of Gram-positive bacteria. plos.orgnih.govoup.com Its mechanism of action involves a dual attack on the bacterial cell, inhibiting cell wall synthesis and forming pores in the cell membrane, which leads to cell death. oup.comnih.gov
Efficacy Against Key Bacterial Genera (e.g., Staphylococcus, Streptococcus, Listeria, Clostridium, Bacillus)
Nisin and its variants, including nisin-U, have a well-documented history of effectiveness against several key Gram-positive pathogenic genera. plos.orgnih.gov They are known to inhibit foodborne pathogens and spoilage bacteria such as Listeria monocytogenes, Staphylococcus aureus, and the spores of Clostridium and Bacillus species. mdpi.comnih.gov The antimicrobial action extends to various species within these genera, making it a broad-spectrum agent against Gram-positive bacteria. plos.orgifnmujournal.com For instance, nisin has shown efficacy against various streptococcal species, although some variations in susceptibility exist among different strains. oup.com
Interactive Table: Documented Efficacy of Nisin Variants Against Key Gram-Positive Genera
| Bacterial Genus | Documented Efficacy of Nisin Variants | Key Findings |
| Staphylococcus | Effective against various species, including S. aureus. plos.orgmdpi.comifnmujournal.com | Nisin demonstrates bactericidal effects. nih.gov |
| Streptococcus | Active against multiple species, though some variability in susceptibility is noted. plos.orgoup.com | Nisin E, a close relative of Nisin-U, showed different activity levels against various streptococcal species. oup.com |
| Listeria | Potent activity against Listeria monocytogenes. mdpi.comnih.govmdpi.com | Nisin is used in the food industry to control L. monocytogenes. nih.gov |
| Clostridium | Inhibits the growth of vegetative cells and spores. mdpi.comifnmujournal.com | Effective against species like Clostridium difficile. ifnmujournal.comnih.gov |
| Bacillus | Inhibits the growth of vegetative cells and spores. plos.orgmdpi.comifnmujournal.com | Shows activity against species like Bacillus cereus. mdpi.com |
Efficacy Against Multi-Drug Resistant (MDR) Gram-Positive Strains (e.g., MRSA, VRE)
A significant aspect of nisin research is its activity against multi-drug resistant (MDR) Gram-positive strains. Nisin has demonstrated efficacy against clinically important pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). plos.orgnih.govnih.govasm.org Studies have shown that nisin can effectively kill these resistant strains, often at low concentrations. nih.gov For example, nisin has been reported to be bactericidal against a large panel of Gram-positive bacteria, including MRSA and VRE. nih.gov Bioengineered nisin derivatives have also shown enhanced activity against these challenging pathogens. plos.orgfrontiersin.org
Interactive Table: Efficacy of Nisin and its Variants Against MDR Gram-Positive Strains
| MDR Strain | Efficacy of Nisin/Nisin Variants | Research Highlights |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Nisin and its bioengineered variants exhibit potent activity against MRSA. plos.orgnih.govnih.govasm.org | Nisin treatment caused a significant reduction in viable MRSA counts. nih.gov |
| Vancomycin-Resistant Enterococci (VRE) | Nisin is active against VRE strains. plos.orgnih.govnih.govoup.com | Nisin was found to be slightly more active against VRE than MRSA in some studies. oup.com |
| Other MDR Strains | Nisin has shown activity against other resistant strains like multidrug-resistant Streptococcus pneumoniae. nih.govnih.gov | Bioengineering efforts aim to enhance nisin's activity against a broader range of MDR pathogens. plos.org |
Strategies for Enhancing Activity Against Gram-Negative Bacteria
The primary limitation of nisin is its general lack of activity against Gram-negative bacteria. nih.govasm.org This is due to the outer membrane of Gram-negative bacteria, which acts as a permeability barrier, preventing nisin from reaching its target, lipid II, in the inner membrane. nih.govasm.orgfrontiersin.org Consequently, significant research has been directed towards strategies to overcome this barrier and extend nisin's antimicrobial spectrum.
Role of Outer Membrane Permeabilizing Agents (e.g., Chelating Agents, Polymyxins)
One effective strategy to sensitize Gram-negative bacteria to nisin is the use of outer membrane permeabilizing agents. These agents disrupt the integrity of the outer membrane, allowing nisin to access the inner membrane and exert its bactericidal effect.
Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can destabilize the outer membrane by sequestering divalent cations (Mg²⁺ and Ca²⁺) that are crucial for maintaining the structural integrity of the lipopolysaccharide (LPS) layer. nih.govresearchgate.netasm.orgnih.gov The combination of nisin with EDTA has been shown to enhance its activity against Gram-negative bacteria. nih.govresearchgate.net
Polymyxins: Polymyxins, such as polymyxin (B74138) B, are antibiotics that can disrupt the outer membrane of Gram-negative bacteria. nih.govfrontiersin.org Studies have demonstrated a synergistic effect when nisin is combined with polymyxin B against strains like Acinetobacter baumannii and Pseudomonas aeruginosa. frontiersin.orgresearchgate.net
Engineering Strategies for Extended Spectrum Activity
Bioengineering offers a powerful approach to modify the nisin molecule itself to enhance its ability to penetrate the Gram-negative outer membrane. nih.govfrontiersin.org These strategies often involve creating fusion peptides or introducing specific mutations.
Fusion Peptides: This approach involves fusing nisin or parts of it to other antimicrobial peptides that have known activity against Gram-negative bacteria. nih.govasm.org The added peptide "tail" can act as a "Trojan horse," facilitating the passage of the nisin component across the outer membrane. nih.gov This strategy has resulted in hybrid peptides with significantly increased activity (4- to 12-fold higher) against relevant Gram-negative species. nih.govasm.org
Site-Directed Mutagenesis: Researchers have also explored mutating specific amino acid residues in the nisin structure to improve its properties. For instance, modifications in the hinge region or at other specific positions have led to nisin variants with enhanced activity against certain Gram-negative bacteria like Escherichia coli and Salmonella enterica. frontiersin.orgplos.org These engineered variants can exhibit improved ability to interact with and disrupt the outer membrane. oup.comnih.gov
Anti-Biofilm Activity of Lantibiotic Nisin-U
Bacterial biofilms, which are communities of bacteria encased in a self-produced matrix, are notoriously difficult to eradicate and contribute to persistent infections. Nisin and its variants have demonstrated promising anti-biofilm activity against a range of bacteria. plos.orgnih.govfrontiersin.org
Nisin has been shown to be effective against biofilms of multi-drug resistant staphylococci. plos.org It can both inhibit the formation of new biofilms and disrupt established ones. frontiersin.orgtransresurology.com For example, studies have shown that nisin can significantly reduce the biofilm biomass and thickness of multi-species oral biofilms in a dose-dependent manner. frontiersin.org Furthermore, nisin has been observed to reduce the expression of genes associated with biofilm formation in Staphylococcus epidermidis, such as icaA, aap, and icaD. nih.gov The anti-biofilm activity of nisin can also be enhanced when used in combination with other agents, such as conventional antibiotics. plos.org
Inhibition of Biofilm Formation
While extensive research has documented the potent ability of the nisin family of lantibiotics to inhibit the formation of biofilms by a variety of pathogenic bacteria, specific quantitative data focusing exclusively on nisin-U's capacity in this regard is limited in publicly available research. nih.govplos.orgmdpi.com Studies on other nisin variants, such as nisin A and Z, have consistently demonstrated their effectiveness in preventing the initial attachment and subsequent proliferation of bacteria into structured biofilm communities. nih.govfrontiersin.orgnih.gov For instance, research on nisin Z has shown significant dose-dependent reductions in biofilm biomass and thickness of multi-species oral biofilms. nih.gov Similarly, bioengineered derivatives of nisin have been shown to be highly effective at preventing biofilm formation by pathogens like Staphylococcus pseudintermedius. plos.org
In the context of the producing organism, Streptococcus uberis, studies have focused on the anti-biofilm properties of other nisin variants against it. For example, a bioengineered nisin derivative, nisin PV, demonstrated a significant, concentration-dependent inhibition of biofilm formation by S. uberis strains. researchgate.netasm.orgnih.gov At a concentration of 4 µg/ml, nisin PV showed a more significant reduction in biofilm biomass compared to nisin A. nih.gov Complete inhibition of metabolically active cells within the biofilm of one S. uberis strain was observed at a concentration of 16 µg/ml for both nisin A and nisin PV. nih.gov
Given that nisin-U is produced by S. uberis, a key mastitis pathogen known for its biofilm-forming capabilities, research into the specific inhibitory effects of nisin-U on biofilm formation is a critical area for future investigation. The data from closely related nisin variants suggest a strong potential for nisin-U as a biofilm-inhibiting agent.
Disruption of Established Biofilms
The ability of lantibiotics to disrupt and eradicate mature, established biofilms is a key indicator of their therapeutic potential. While the broader nisin family has demonstrated this capability, specific research detailing the efficacy of nisin-U in disrupting pre-formed biofilms is not extensively available.
Studies on other nisin variants provide insight into the potential disruptive power of this class of molecules. For example, treatment of pre-formed multi-species oral biofilms with nisin Z resulted in a dose- and time-dependent disruption of the biofilm architecture and a decrease in bacterial viability. nih.gov A significant increase in cell death within the biofilm was observed after just a 5-minute exposure to 50 μg/ml of nisin Z. nih.gov In another study, a bioengineered nisin derivative, I4V, was found to be more effective than nisin A in reducing the biomass of established biofilms of Staphylococcus pseudintermedius. plos.org
Research focused on mastitis pathogens has also highlighted the efficacy of nisin variants against established biofilms. A study on Staphylococcus aureus strains isolated from bovine mastitis showed that while nisin A treatment for 4 hours led to a significant reduction in the viability of sessile cells, it did not cause significant biofilm detachment on its own. nih.gov However, when combined with other antimicrobials or in bioengineered forms, the disruptive effects are often enhanced. frontiersin.org For instance, a study on a nisin PV derivative against established biofilms of S. uberis (the producer of nisin-U) showed a reduction in biofilm biomass by over 60% and a 42% higher reduction in viability compared to nisin A. asm.orgnih.gov
These findings underscore the potent anti-biofilm capabilities of the nisin family. Although direct quantitative data for nisin-U is scarce, the demonstrated ability of its variants to compromise the structural integrity and viability of established biofilms suggests that nisin-U likely possesses similar disruptive properties. Further research is necessary to quantify the specific efficacy of nisin-U in this critical function.
Bacterial Resistance Mechanisms to Lantibiotic Nisin U
Innate and Acquired Resistance Pathways in Target Microorganisms
Bacterial resistance to nisin can be either innate or acquired. asm.org Innate resistance is an intrinsic property of certain bacterial species or genera, often linked to the fundamental structure of their cell envelope. asm.org For example, Gram-negative bacteria are generally resistant to nisin due to their outer membrane, which acts as a physical barrier preventing the peptide from reaching its target, Lipid II, in the cytoplasmic membrane. wur.nlresearchgate.net
Acquired resistance, on the other hand, develops in previously susceptible bacterial populations through genetic mutations or the acquisition of resistance genes. fao.org This can occur through stepwise exposure to increasing concentrations of nisin, leading to physiological adaptations. asm.org These adaptations often involve complex, polygenic changes in the cell membrane or signal transduction pathways. fao.org While laboratory-induced resistance is common, the transfer of these resistance traits between bacteria appears to be limited. fao.org
Several mechanisms contribute to both innate and acquired resistance, including:
Cell wall and membrane modifications: Alterations to the composition and charge of the cell envelope can hinder nisin's ability to bind and form pores. acs.orgoup.com
Efflux pumps: These transport systems actively pump nisin out of the cell. acs.orgnih.gov
Enzymatic degradation: Specific enzymes can inactivate nisin by cleaving the peptide. frontiersin.orgresearchgate.net
Producer self-immunity: Nisin-producing organisms have dedicated systems to protect themselves from their own antimicrobial peptide. oup.comfrontiersin.org
Cell Envelope Modifications Conferring Resistance
One of the primary strategies employed by bacteria to resist nisin involves altering the structure and chemical properties of their cell envelope. These modifications create a less favorable environment for nisin interaction and subsequent pore formation.
Teichoic Acid D-Alanylation and Surface Charge Alterations
Studies have shown that a higher degree of D-alanylation correlates with increased resistance to nisin and other cationic antimicrobial peptides. nih.govresearchgate.net Conversely, mutants lacking the dlt operon exhibit increased sensitivity to these compounds. nih.govmdpi.com This mechanism has been observed in various bacteria, including Lactococcus lactis, Staphylococcus aureus, and Listeria monocytogenes. asm.orgfrontiersin.orgnih.gov
Alterations in Cell Membrane Lipid Composition
The composition of the cytoplasmic membrane plays a crucial role in nisin susceptibility. asm.org Bacteria can acquire resistance by modifying the lipid makeup of their membranes, which can affect membrane fluidity and the interaction with nisin. wur.nloup.com
Nisin-resistant strains of Listeria monocytogenes have been shown to have an altered phospholipid composition. asm.orgnih.gov Specifically, a reduction in the content of diphosphatidylglycerol (cardiolipin) and a relative increase in phosphatidylglycerol have been linked to nisin resistance. nih.gov Nisin interacts more efficiently with membranes containing higher levels of negatively charged phospholipids (B1166683) like cardiolipin (B10847521). asm.orgoup.com Therefore, by reducing the cardiolipin content, bacteria can decrease the initial electrostatic attraction of nisin to the membrane. nih.gov
Furthermore, changes in the fatty acid composition of the membrane can also contribute to resistance. An increase in straight-chain fatty acids and a decrease in branched-chain fatty acids can lead to a more ordered and less fluid membrane, which may hinder the insertion of nisin and the formation of pores. oup.com
Efflux Pump Systems Mediating Lantibiotic Ejection (e.g., LanFEG, BceAB)
Efflux pumps are membrane-associated protein complexes that actively transport various molecules, including antimicrobial agents, out of the bacterial cell. nih.govbiorxiv.org These systems are a significant mechanism of resistance against a wide range of compounds, including lantibiotics like nisin.
Two notable ABC (ATP-binding cassette) transporter systems involved in lantibiotic resistance are LanFEG and BceAB. acs.orgnih.govbiorxiv.org
LanFEG: This three-component transporter is often found in the gene clusters of lantibiotic-producing organisms and is a key component of their self-immunity. acs.orgnih.govmdpi.com The NisFEG system in nisin-producing Lactococcus lactis strains is a well-studied example. oup.combiorxiv.orgmdpi.com It is believed to expel nisin molecules from the cell membrane, preventing them from reaching a critical concentration that would lead to pore formation and cell death. nih.gov The specificity of the NisFEG transporter appears to be related to the C-terminal region of the nisin molecule. oup.com
BceAB: This two-component ABC transporter was initially identified as a bacitracin efflux pump but has since been shown to confer cross-protection against other peptide antibiotics, including nisin. acs.orgnih.govmdpi.com The BceAB system is composed of a permease (BceB) and a nucleotide-binding domain (BceA). frontiersin.org The activity of BceAB-type transporters is often regulated by a two-component system that senses the presence of the antimicrobial peptide and upregulates the expression of the efflux pump genes. frontiersin.orgmdpi.com
Specific Nisin-U Resistance Proteins and Enzymes (e.g., NSR, Nisinase)
In addition to general resistance mechanisms, some bacteria have evolved specific proteins and enzymes that directly target and inactivate nisin.
Nisin Resistance Protein (NSR): The nisin resistance protein (NSR) is a membrane-bound protease that provides a highly specific defense against nisin. frontiersin.orgfrontiersin.org Encoded by the nsr gene, this protein has been identified in several non-nisin-producing bacterial strains, including Streptococcus agalactiae. frontiersin.orgsci-hub.se NSR specifically cleaves the peptide bond between methyllanthionine-28 and serine-29 in the nisin molecule. frontiersin.org This cleavage removes the last six amino acids of nisin, resulting in a truncated peptide (nisin1-28) with a dramatically reduced ability to form pores and a more than 100-fold decrease in antimicrobial activity. frontiersin.org
Nisinase: The term "nisinase" refers to enzymes that can inactivate nisin. researchgate.netnih.gov Early studies identified nisinase activity in various bacteria, including some Bacillus species, Streptococcus thermophilus, and Lactobacillus plantarum. researchgate.netnih.gov The nisinase from certain Bacillus species was characterized as a dehydropeptide reductase, which specifically reduces the C-terminal dehydroalanyl-lysine of nisin. researchgate.net This modification inactivates the antimicrobial peptide.
Genetic and Molecular Basis of Nisin-U Producer Self-Immunity (e.g., NisI, NisFEG)
Nisin-producing bacteria, such as certain strains of Lactococcus lactis, must protect themselves from the potent antimicrobial they synthesize. They achieve this through a dedicated and highly effective immunity system encoded by genes located within the nisin biosynthetic gene cluster. oup.comfrontiersin.org This self-immunity is primarily conferred by two components: the lipoprotein NisI and the ABC transporter NisFEG. oup.comfrontiersin.orgplos.org
NisI: NisI is a membrane-anchored lipoprotein that provides the first line of defense. oup.comfrontiersin.org It is expressed on the outer surface of the cytoplasmic membrane where it can intercept nisin molecules. oup.comfrontiersin.org NisI binds to nisin, preventing it from reaching its target, Lipid II, and thereby inhibiting pore formation. oup.complos.org Interestingly, NisI does not degrade or permanently inactivate nisin; the binding is reversible. frontiersin.org Recent studies suggest that the interaction between NisI and nisin can also induce cell clustering, which may act as a physical shield, further protecting the producer cells. oup.com
NisFEG: As previously discussed, NisFEG is an ABC transporter that actively expels nisin from the cell membrane. oup.comnih.gov It works in concert with NisI to provide a robust immunity shield. oup.complos.org While NisI intercepts nisin at the cell surface, NisFEG removes any nisin molecules that manage to insert into the membrane. nih.gov
Bioengineering and Rational Design of Enhanced Lantibiotic Nisin U Derivatives
Methodologies for Generating Nisin-U Variants: Site-Directed Mutagenesis and Saturation Mutagenesis
The primary methods for creating nisin variants, including those of nisin-U, are site-directed mutagenesis and saturation mutagenesis. nih.govnih.gov These techniques allow for precise alterations to the amino acid sequence of the peptide, leading to changes in its structure and function. nih.govplos.org
Site-directed mutagenesis involves the targeted replacement of specific amino acids within the nisin peptide. plos.org This approach is often guided by existing knowledge of structure-function relationships, aiming to introduce beneficial changes. For example, researchers have successfully used site-directed mutagenesis to alter the hinge region of nisin, a flexible domain that is crucial for its activity. nih.govplos.org
Saturation mutagenesis , on the other hand, is a more comprehensive approach where a specific amino acid position is replaced with all other possible amino acids. nih.govplos.org This method allows for the exploration of a wide range of substitutions at a single site, potentially identifying novel variants with unexpected enhancements. nih.govplos.org For instance, saturation mutagenesis of the lysine (B10760008) residue at position 12 of nisin A led to the discovery of derivatives with enhanced antimicrobial activity. nih.govplos.org A similar strategy can be applied to nisin-U to explore the functional role of its unique amino acid residues.
These mutagenesis techniques are typically performed by modifying the nisA gene, which encodes the nisin precursor peptide. nih.gov The engineered gene is then expressed in a suitable host, such as Lactococcus lactis, which possesses the necessary machinery for the post-translational modifications that are characteristic of lantibiotics. nih.govmdpi.com
Strategies for Enhanced Antimicrobial Potency of Nisin-U Derivatives
A primary goal of bioengineering nisin-U is to enhance its antimicrobial potency against pathogenic bacteria. Several strategies have proven effective in achieving this, primarily focusing on modifications to the peptide's structure.
One successful approach involves altering the hinge region of nisin. This flexible region connects the N-terminal lipid II binding domain with the C-terminal pore-forming domain. nih.gov Modifications in this area can impact the peptide's flexibility and its ability to interact with the bacterial cell membrane. For example, introducing small, chiral amino acids into the hinge region has been shown to enhance the bioactivity of nisin derivatives. nih.govnih.gov The rational design of nisin variants with hinges composed of amino acids like alanine (B10760859) has resulted in peptides with enhanced activity against a variety of pathogens. nih.govplos.org
Another strategy is to target specific amino acid residues outside of the hinge region. For instance, substitutions at serine 29 in nisin A have led to derivatives with increased potency against a range of Gram-positive bacteria. nih.govplos.org Similarly, modifications at lysine 12 have also resulted in enhanced antimicrobial activity. nih.govplos.orgnih.gov
The table below summarizes key findings on mutations enhancing the antimicrobial potency of nisin variants, which could be applicable to nisin-U.
| Nisin Variant | Mutation(s) | Target Organism(s) | Observed Enhancement | Reference(s) |
| Nisin A | K12A | Streptococcus, Bacillus, Lactococcus, Enterococcus, Staphylococcus | Enhanced specific activity | nih.govplos.org |
| Nisin Z | N20K, M21K | Shigella, Pseudomonas, Salmonella spp. | Increased stability and activity | nih.govifnmujournal.com |
| Nisin A | N20P, M21V, K22S, K22T | Listeria monocytogenes, Staphylococcus aureus, Streptococcus agalactiae | Enhanced bioactivity and specific activity | nih.govifnmujournal.comresearchgate.net |
| Nisin A | S29A, S29G | Staphylococcus aureus, Gram-positive and Gram-negative pathogens | Enhanced antimicrobial activity | nih.govplos.org |
| Nisin A | AAA, SAA (hinge) | Lactococcus lactis, Streptococcus agalactiae, Mycobacterium smegmatis, Staphylococcus aureus | Enhanced bioactivity through rational design | nih.govplos.org |
Development of Nisin-U Variants with Broadened Antimicrobial Spectrum
A significant limitation of nisin is its relatively low activity against Gram-negative bacteria. nih.gov The outer membrane of these bacteria acts as a barrier, preventing nisin from reaching its target, lipid II, on the inner membrane. nih.govasm.org Bioengineering offers promising strategies to overcome this limitation and broaden the antimicrobial spectrum of nisin-U.
One approach is to create hybrid peptides by fusing nisin or its fragments with other antimicrobial peptides that are active against Gram-negative bacteria. nih.govasm.org By attaching a peptide "tail" with outer membrane-permeating properties to the C-terminus of nisin, researchers have successfully created variants with significantly improved activity against pathogens like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. asm.org
Another strategy involves introducing specific mutations that enhance nisin's ability to traverse the outer membrane. For example, the S29A and S29G mutations in nisin A not only increased its potency against Gram-positive bacteria but also conferred enhanced activity against several Gram-negative species. nih.govplos.org This suggests that modifications to the C-terminal region of nisin can play a crucial role in expanding its antimicrobial spectrum. plos.org
Furthermore, the combination of nisin with chelating agents like EDTA has been shown to increase its effectiveness against Gram-negative bacteria by disrupting the outer membrane. ifnmujournal.com While not a direct modification of the nisin molecule, this "hurdle" approach can be synergistic with bioengineered nisin-U variants. researchgate.net
Modifying Nisin-U for Improved Biophysical Characteristics (e.g., proteolytic stability, diffusion, solubility)
Beyond antimicrobial activity, bioengineering can also improve the biophysical properties of nisin-U, making it more suitable for various applications. plos.orgtandfonline.com Key areas of improvement include proteolytic stability, diffusion, and solubility.
Proteolytic stability is a critical factor, as nisin can be degraded by proteases, limiting its effectiveness in certain environments. ifnmujournal.comacs.org Bioengineering can be used to replace amino acid residues that are recognition sites for digestive enzymes, thereby increasing the peptide's resistance to degradation. ifnmujournal.com For instance, the natural nisin variant cesin, which lacks the C-terminal domain cleaved by the nisin resistance protein (NSR), is resistant to NSR degradation. asm.orgresearchgate.net A bioengineered analog of cesin, R15G, demonstrated enhanced resistance to trypsin while maintaining full antimicrobial activity. asm.org
Diffusion through complex matrices is another important characteristic, particularly in food preservation. nih.gov Researchers have identified novel nisin derivatives with an enhanced ability to diffuse through complex polymers, which could lead to more effective preservation. nih.gov
Solubility and stability at different pH levels can also be modulated through protein engineering. mdpi.comnih.gov Nisin's solubility is highest at low pH and decreases at neutral pH. nih.govrug.nl By introducing specific mutations, such as N27K and H31K in nisin Z, researchers have successfully increased its solubility at neutral pH. nih.govrug.nl Similarly, the N20K and M21K variants of nisin Z demonstrated increased stability at higher temperatures. nih.govifnmujournal.com
The following table highlights some engineered nisin variants with improved biophysical properties:
| Nisin Variant | Mutation(s) | Improved Characteristic | Reference(s) |
| Nisin Z | N27K, H31K | Increased solubility at neutral pH | nih.govrug.nl |
| Nisin Z | N20K, M21K | Increased stability at higher temperatures | nih.govifnmujournal.com |
| Cesin | R15G | Enhanced resistance to trypsin | asm.org |
| Nisin Z | Dha5 to Dhb5 | Increased resistance to acid-catalyzed degradation | rug.nl |
Construction and Characterization of Hybrid Lantibiotic Peptides Involving Nisin-U Elements
The modular nature of lantibiotics like nisin allows for the construction of hybrid peptides , combining domains from different lantibiotics to create novel molecules with unique properties. mdpi.comfrontiersin.org This approach can be used to enhance antimicrobial activity, broaden the spectrum, or improve stability.
One strategy involves fusing the N-terminal part of nisin, responsible for lipid II binding, with the C-terminal part of another lantibiotic or antimicrobial peptide. mdpi.comfrontiersin.org For example, a hybrid peptide incorporating the N-terminal sequence of nisin with vancomycin (B549263) showed significantly enhanced activity against vancomycin-resistant strains. mdpi.com Another successful hybrid, TL19, combined the N-terminal lipid II binding motif of nisin with the C-terminal motif of haloduracin, resulting in a peptide with potent activity against Enterococcus faecium. mdpi.com
Researchers have also designed hybrid lantibiotics by combining parts of putative lantibiotics from Clostridium species with domains from nisin. frontiersin.org These hybrids were then expressed using the nisin biosynthetic machinery, demonstrating the versatility of this system for producing novel antimicrobial peptides. frontiersin.org
More recently, hybrid antimicrobial peptides have been created by combining domains from different nisin variants, such as nisin A, cesin, and rombocin. researchgate.net This domain shuffling approach can lead to the development of shorter, more stable peptides with potent and selective antimicrobial activity. researchgate.net For instance, the hybrid peptide cerocin A, which is shorter than typical nisin variants, was developed through this method. researchgate.net
The construction of hybrid peptides involving elements of nisin-U could leverage its unique structural features to create novel antimicrobials with tailored properties. The nisin biosynthetic machinery has proven to be an efficient system for the production and engineering of such hybrid lanthipeptides. acs.orgnih.gov
Synergistic and Combinatorial Antimicrobial Strategies Involving Lantibiotic Nisin U
Combinations with Conventional Antibiotics (e.g., Penicillins, Chloramphenicol (B1208), Colistin (B93849), Polymyxins)
Nisin has demonstrated significant synergistic activity when combined with a variety of conventional antibiotics against both Gram-positive and Gram-negative bacteria. This synergy often allows for the use of lower concentrations of the conventional antibiotic, which can help reduce the risk of toxicity and the development of resistance. plos.orgfrontiersin.org
Studies have shown that nisin enhances the efficacy of β-lactam antibiotics like penicillin. nih.gov For instance, against Enterococcus faecalis, a combination of nisin and penicillin has been shown to be highly effective at disrupting bacterial cells. nih.govplos.org This synergistic relationship is also observed with other β-lactams such as amoxicillin (B794) and ceftiofur (B124693) against Streptococcus suis. nih.gov A bioengineered nisin derivative, M21V, in combination with penicillin, was also found to be effective at inhibiting biofilms of Staphylococcus aureus. frontiersin.org
The combination of nisin and chloramphenicol has also proven to be effective. Against E. faecalis, this combination has a synergistic effect, significantly improving the antibacterial and antibiofilm activities of chloramphenicol. nih.govplos.orgnih.gov Transmission electron microscopy has revealed that while chloramphenicol alone does not cause obvious destruction of E. faecalis cells, the combination with nisin leads to severe disruption. nih.govplos.org However, it is noteworthy that in some cases, such as against certain methicillin-resistant Staphylococcus aureus (MRSA) strains, the combination of nisin and chloramphenicol has been reported to have antagonistic effects. frontiersin.org
Against Gram-negative bacteria, which are typically more resistant to nisin due to their outer membrane, combinations with polymyxins like colistin and polymyxin (B74138) B have shown considerable promise. The combination of nisin and polymyxins has been found to be effective in preventing biofilm formation by Pseudomonas aeruginosa. frontiersin.orgnih.gov A synergistic relationship between nisin and polymyxin B has been observed against strains of Acinetobacter baumannii and P. aeruginosa. mdpi.com This is particularly significant as it could potentially reduce the required therapeutic doses of polymyxins, thereby lessening their associated nephrotoxicity. frontiersin.org Similarly, combinations of nisin with ceftriaxone (B1232239) or cefotaxime (B1668864) have demonstrated high synergy against Salmonella strains. plos.orgmdpi.com
Table 1: Synergistic Effects of Nisin in Combination with Conventional Antibiotics
| Target Microorganism | Conventional Antibiotic | Observed Effect | Reference(s) |
|---|---|---|---|
| Enterococcus faecalis | Penicillin | Synergistic; enhanced cell disruption and antibiofilm activity. | nih.govplos.orgnih.gov |
| Enterococcus faecalis | Chloramphenicol | Synergistic; significant improvement in antibacterial and antibiofilm activities. | nih.govplos.orgnih.gov |
| Staphylococcus aureus | Penicillin | Synergistic (with nisin derivative M21V) against biofilms. | frontiersin.org |
| Staphylococcus aureus (MRSA) | Oxacillin (B1211168) | Synergistic; restores sensitivity to oxacillin and inhibits biofilm formation. | nih.govresearchgate.net |
| Pseudomonas aeruginosa | Polymyxin B | Synergistic; effective against planktonic cells and biofilm formation. | frontiersin.orgmdpi.com |
| Pseudomonas aeruginosa | Colistin | Synergistic; enhanced inhibition of biofilm formation. | nih.gov |
| Salmonella enterica serovar Typhimurium | Ceftriaxone, Cefotaxime | Synergistic; effective in both in-vitro and in-vivo models. | plos.org |
| Streptococcus suis | Amoxicillin, Penicillin, Ceftiofur | Synergistic. | nih.gov |
| Acinetobacter baumannii | Polymyxin B | Synergistic. | mdpi.com |
Synergistic Interactions with Other Antimicrobial Peptides and Bacteriocins
Research has demonstrated synergistic or additive effects when nisin is combined with other bacteriocins. For example, a combination of nisin and enterocin (B1671362) B3A-B3B was effective at decreasing the minimum inhibitory concentration (MIC) needed to disrupt the growth of Listeria monocytogenes in both planktonic and biofilm states. frontiersin.org Similarly, the combination of nisin with pediocin has shown an additive effect against Listeria monocytogenes, while a synergistic effect was observed against Lactobacillus sakei. researchgate.net The combination of nisin and garvicin KS with tetracycline (B611298) or polymyxin B has also been shown to be effective against multidrug-resistant bacteria that cause urinary tract infections. mdpi.com
Furthermore, combining nisin with the lantibiotic actagardine has been investigated. One study showed that a combination of actagardine with metronidazole (B1676534) or vancomycin (B549263) had partial synergistic or additive effects against a significant percentage of Clostridium difficile strains. frontiersin.org The combination of nisin with the glycolipodepsipeptide ramoplanin, both of which target the essential cell wall precursor lipid II, resulted in synergistic interactions against a majority of MRSA strains tested. frontiersin.org
Table 2: Synergistic and Additive Effects of Nisin with Other Bacteriocins
| Combination Bacteriocin | Target Microorganism | Observed Effect | Reference(s) |
|---|---|---|---|
| Enterocin B3A-B3B | Listeria monocytogenes | Synergistic; decreased MIC for both planktonic cells and biofilms. | frontiersin.org |
| Pediocin | Listeria monocytogenes | Additive. | researchgate.net |
| Pediocin | Lactobacillus sakei | Synergistic. | researchgate.net |
| Enterocin MT104b | Staphylococcus aureus | Synergistic. | researchgate.net |
| Garvicin KS | Multidrug-resistant bacteria (UTI pathogens) | Synergistic (in combination with tetracycline or polymyxin B). | mdpi.com |
| Ramoplanin | Methicillin-resistant Staphylococcus aureus (MRSA) | Synergistic. | frontiersin.org |
Potentiation with Non-Antibiotic Compounds (e.g., Essential Oils, Organic Acids)
The antimicrobial activity of nisin can be significantly potentiated by combining it with various non-antibiotic compounds, particularly those derived from natural sources such as essential oils and organic acids. These combinations can enhance the efficacy of nisin, especially against Gram-negative bacteria and in food preservation applications. frontiersin.org
Essential oils and their components, such as thymol (B1683141), carvacrol (B1668589), and cinnamaldehyde, have been shown to act synergistically with nisin. frontiersin.orgmdpi.comresearchgate.net The combination of nisin with thymol or carvacrol facilitates the disruption of the bacterial membrane. frontiersin.org For example, nisin Z combined with sub-inhibitory concentrations of thymol was more effective against Listeria monocytogenes than either compound alone. frontiersin.org Similarly, the combination of nisin and carvacrol has demonstrated a synergistic antibacterial effect against Staphylococcus aureus. doi.org Cinnamaldehyde, another essential oil component, in combination with nisin and the chelating agent EDTA, has shown enhanced inhibitory effects against E. coli strains. mdpi.comresearchgate.net
Organic acids, such as citric acid, have also been found to potentiate the action of nisin. A bioengineered derivative of nisin, M21A, was more effective at eradicating biofilms of Listeria monocytogenes when combined with citric acid or cinnamaldehyde. frontiersin.org The presence of organic acids can enhance the antimicrobial activity of nisin against foodborne pathogens. frontiersin.org
Chelating agents like ethylenediaminetetraacetic acid (EDTA) are particularly effective in increasing nisin's activity against Gram-negative bacteria. mdpi.com EDTA disrupts the outer membrane of these bacteria by removing essential stabilizing ions, thereby allowing nisin to access its target site on the cytoplasmic membrane. mdpi.comwur.nl
Table 3: Potentiation of Nisin Activity with Non-Antibiotic Compounds
| Compound | Target Microorganism | Observed Effect | Reference(s) |
|---|---|---|---|
| Thymol | Listeria monocytogenes | Synergistic; more effective inhibition than individual compounds. | frontiersin.org |
| Carvacrol | Staphylococcus aureus | Synergistic; accelerated cell membrane destruction and biofilm inhibition. | doi.org |
| Cinnamaldehyde | Escherichia coli | Synergistic (with EDTA); extended lag phase of growth. | mdpi.comresearchgate.net |
| Citric Acid | Listeria monocytogenes | Synergistic (with nisin derivative M21A); enhanced biofilm eradication. | frontiersin.org |
| EDTA | Escherichia coli | Synergistic (with nisin and cinnamaldehyde); enhanced growth inhibition. | mdpi.com |
Mechanistic Basis of Observed Synergistic Effects
The synergistic effects observed when nisin is combined with other antimicrobial agents stem from a variety of mechanisms, often involving complementary modes of action that lead to enhanced bacterial killing.
A primary mechanism involves the disruption of the bacterial cell envelope. Nisin's ability to form pores in the cytoplasmic membrane and inhibit cell wall synthesis by binding to lipid II can be complemented by other agents. oup.comnih.govwur.nl For example, conventional antibiotics that inhibit cell wall synthesis, such as penicillins, can act in concert with nisin's pore-forming activity to cause catastrophic damage to the bacterial cell. nih.govplos.org In the case of Gram-negative bacteria, agents like polymyxins and EDTA disrupt the outer membrane, which is normally a barrier to nisin. frontiersin.orgmdpi.comwur.nl This disruption allows nisin to reach the inner membrane and exert its antimicrobial effects. wur.nl
Another basis for synergy is the targeting of different cellular processes. For instance, combining nisin, which targets the cell envelope, with an antibiotic like chloramphenicol, which inhibits protein synthesis, can lead to a multi-pronged attack that is more effective than either agent alone. plos.orgfrontiersin.org
Furthermore, some combinations can overcome specific resistance mechanisms. For example, nisin has been shown to reduce the expression of the mecA gene in MRSA, which is responsible for resistance to oxacillin. nih.govresearchgate.net This restores the sensitivity of the bacteria to the antibiotic. nih.govresearchgate.net Similarly, combinations of nisin with other compounds may preclude the emergence of resistant subpopulations. frontiersin.org The disruption of the cell membrane by nisin can also allow other compounds, such as essential oils, to enter the cell more easily and reach their intracellular targets. doi.org
The formation of pores by nisin leads to the dissipation of the proton motive force, which is crucial for cellular energy production. wur.nl This can weaken the bacterial cell and make it more susceptible to the action of other antimicrobials. The release of intracellular ions like potassium and phosphate (B84403) upon treatment with nisin and other compounds is indicative of this membrane damage. nih.gov
Advanced Research Methodologies and Analytical Techniques for Lantibiotic Nisin U Studies
Biochemical and Biophysical Assays for Mechanism of Action Elucidation (e.g., Membrane Permeabilization Assays, Lipid II Binding Assays, Isothermal Calorimetry, Fluorescence Spectroscopy)
Understanding how nisin-U exerts its antimicrobial effect requires a combination of biochemical and biophysical assays that probe its interaction with bacterial cells and their components.
Membrane Permeabilization Assays are fundamental to studying nisin's mode of action. These assays measure the ability of the peptide to disrupt the integrity of bacterial cytoplasmic membranes, leading to the leakage of intracellular contents and dissipation of the proton motive force. wur.nl The formation of pores in the membrane is a key aspect of nisin's bactericidal activity. wur.nlmdpi.com
Lipid II Binding Assays are critical for investigating the specific interaction of nisin with its primary target in the bacterial cell wall synthesis pathway. oup.com Lipid II acts as a docking molecule, and the binding of nisin to it is a prerequisite for both pore formation and the inhibition of peptidoglycan synthesis. oup.com The interaction between nisin and lipid II has been studied using techniques that can measure binding affinity and the structural consequences of this interaction. mdpi.com
Isothermal Titration Calorimetry (ITC) can be used to directly measure the thermodynamic parameters of binding interactions, such as the enthalpy and entropy changes that occur when nisin binds to lipid II or to model membranes. This provides a quantitative understanding of the binding affinity and the forces driving the interaction.
Fluorescence Spectroscopy is a versatile technique used in various assays to study nisin's mechanism. For instance, fluorescent dyes can be used to monitor membrane potential and permeabilization. Förster Resonance Energy Transfer (FRET) can be employed to study the proximity and interaction between fluorescently labeled nisin and lipid II or other membrane components.
Genetic Engineering and Heterologous Expression Systems for Nisin-U Production and Variant Generation
The gene-encoded nature of lantibiotics like nisin-U allows for the use of genetic engineering techniques to produce the peptide in various hosts and to create novel variants with improved properties. tandfonline.com
Genetic Engineering and Heterologous Expression Systems are employed to produce nisin-U and its variants in host organisms that are easier to cultivate or that can produce higher yields than the native Streptococcus uberis strains. researchgate.net Lactococcus lactis, the natural producer of nisin A, is often used as a host for expressing nisin variants. microbiologyresearch.org Systems have also been developed for expression in Escherichia coli. nih.goviijls.com These systems typically involve cloning the nisin biosynthetic gene cluster, or parts of it, into an expression vector. tandfonline.comnih.gov
Variant Generation through site-directed mutagenesis of the nsuA gene (the structural gene for nisin-U) allows researchers to investigate the role of specific amino acid residues in the peptide's activity, stability, and target specificity. tandfonline.comnih.gov By creating and testing variants, scientists can identify modifications that enhance the antimicrobial spectrum or improve its physicochemical properties. ifnmujournal.com
Table 1: Examples of Nisin Variant Generation and Expression Systems
| Technique | Purpose | Host Organism | Key Findings | References |
|---|---|---|---|---|
| Gene Replacement | To create isogenic strains producing nisin variants. | Lactococcus lactis | Successful production of nisin variants with substitutions, leading to enhanced yields. | microbiologyresearch.org |
| Heterologous Expression | To produce nisin in a non-native host. | Escherichia coli | A new expression plasmid was constructed for producing bioactive recombinant nisin. | iijls.com |
| Site-Directed Mutagenesis | To generate nisin variants with altered properties. | Lactococcus lactis | Variants with enhanced activity against Gram-positive and Gram-negative bacteria were created. | tandfonline.com |
| Plasmid-based Expression | To express nisin variants from a plasmid. | Lactobacillus reuteri | A nisin-controlled expression system was successfully adapted for use in Lactobacillus reuteri. | tandfonline.com |
Genome Mining and Bioinformatic Approaches for Novel Nisin-U Homologs and Resistance Determinants
The increasing availability of genomic data has revolutionized the discovery of new antimicrobial peptides and the understanding of resistance mechanisms.
Genome Mining and Bioinformatic Approaches are used to search bacterial genomes for gene clusters that are homologous to the nisin biosynthetic cluster. oup.com This has led to the discovery of several new nisin variants from various bacterial species. oup.comnih.gov These computational methods can predict the presence of lantibiotic gene clusters based on the sequence similarity of key biosynthetic enzymes and the structural gene.
Novel Nisin-U Homologs have been identified through these methods. For example, analysis of the Streptococcus uberis genome led to the characterization of the nisin U locus. nih.govnih.gov Further genomic screening has identified other nisin variants in different streptococcal species and even in bacteria from the human gut microbiome. oup.comresearchgate.net
Resistance Determinants are also identified through genomic and bioinformatic analysis. Bacteria that produce lantibiotics have immunity genes that protect them from their own antimicrobial peptides. oup.com The nisin U producer, S. uberis, possesses immunity genes (nsuI, nsuFEG) that confer resistance to nisin U and cross-resistance to nisin A. nih.govnih.gov Additionally, homologous immunity systems have been found in non-producing pathogenic bacteria, a phenomenon known as immune mimicry, which could represent a significant mechanism of acquired resistance. nih.govasm.org
Advanced Microscopy Techniques for Cellular and Biofilm Interaction Studies (e.g., Confocal Laser Scanning Microscopy)
Visualizing the interaction of nisin-U with bacterial cells and biofilms provides direct evidence of its antimicrobial effects.
Confocal Laser Scanning Microscopy (CLSM) is a powerful tool for studying these interactions. nikon.comlodz.pl By using fluorescent stains that differentiate between live and dead cells (e.g., LIVE/DEAD BacLight), researchers can visualize the bactericidal effect of nisin on bacterial populations within a biofilm. plos.orgnih.gov CLSM allows for the three-dimensional reconstruction of biofilm structures, providing insights into how nisin penetrates the biofilm matrix and kills the embedded bacteria. nih.gov These studies have shown that nisin, often in combination with other agents, can effectively disrupt biofilms formed by pathogenic bacteria. plos.orgnih.gov
Future Perspectives and Emerging Research Avenues for Lantibiotic Nisin U
Elucidating Undiscovered Biological Activities of Nisin-U Beyond Direct Antimicrobial Effects
While the antimicrobial properties of nisin variants are well-documented, research is beginning to uncover a broader range of biological activities. Nisin, as a class, has been shown to possess immunomodulatory properties and the ability to activate the adaptive immune response, similar to host defense peptides. nih.govchemicalbook.com These peptides are cationic and amphiphilic, characteristics shared by nisin, which may explain their diverse effects on host cells. nih.gov
Future research on nisin-U will likely focus on delineating its specific non-antimicrobial functions. Investigations into its potential to modulate cellular processes, such as signaling pathways and receptor interactions, are warranted. For instance, nisin has been reported to activate growth factor receptors and signal transduction pathways, suggesting a role beyond simple pore formation in bacterial membranes. researchgate.net Understanding these mechanisms could open up new avenues for therapeutic applications.
Exploration of Nisin-U Interaction with Host Microbiome and Immunomodulatory Roles
The interaction of nisin with the host microbiome and its immunomodulatory effects are critical areas for future investigation. Nisin has been shown to influence the gut microbiota. researchgate.netnih.gov Studies on nisin A have demonstrated its ability to alter the composition of the gut microbiome, often leading to a decrease in Gram-positive bacteria and a corresponding increase in Gram-negative bacteria. researchgate.net This modulation of the microbiome can have significant downstream effects on host health. For example, nisin has been shown to impact the production of short-chain fatty acids, which are crucial for gut health. researchgate.net
The immunomodulatory roles of nisin are also a growing field of interest. researchgate.net Nisin can modulate the production of cytokines, which are key signaling molecules in the immune system. researchgate.netresearchgate.net It has been shown to affect various immune cells, including macrophages, T cells, and B lymphocytes. researchgate.netresearchgate.net Specifically, nisin has been observed to increase the number of macrophages in the peripheral blood of mice and has been suggested as a potential immunomodulatory agent. researchgate.net In some contexts, it can inhibit pro-inflammatory cytokines like IL-6, while in others, it can stimulate their production. researchgate.net This context-dependent activity highlights the complexity of its immunomodulatory functions.
Future research on nisin-U should aim to characterize its specific effects on the host microbiome and immune system. Investigating how nisin-U alters the composition and function of the gut microbiota and how these changes, in turn, influence host immune responses will be crucial. Understanding these interactions could lead to the development of nisin-U as a tool for managing microbiome-related and immune-mediated conditions.
Development of Novel Nisin-U Delivery Systems for Targeted Research Applications
A significant hurdle in harnessing the full potential of nisin, including the U variant, is its delivery. researchgate.net Traditional delivery methods can be limited by low bioavailability, susceptibility to degradation by proteases, and potential toxicity at high concentrations. researchgate.net To overcome these challenges, the development of novel delivery systems is a key area of research.
Encapsulation technologies, such as nanoparticles, liposomes, nanofibers, and hydrogels, offer promising solutions for enhancing the stability, efficacy, and targeted delivery of nisin. researchgate.net These systems can protect nisin from degradation, control its release, and improve its solubility. researchgate.net For instance, nanoparticle-based delivery has been shown to improve the stability of nisin and enhance its antimicrobial activity. researchgate.net Similarly, nanofibers and hydrogels can provide sustained release, which is beneficial for applications like wound healing. researchgate.net
Future research in this area will focus on designing and optimizing delivery systems specifically for nisin-U. This will involve tailoring the properties of the delivery vehicle to the specific research application, whether it be for studying its effects on the gut microbiome or for targeted delivery to specific cell types. The development of such systems will be instrumental in advancing our understanding of nisin-U's biological activities in vivo.
Advanced Computational Modeling and In Silico Design for Nisin-U Analogs
Computational modeling and in silico design are powerful tools for accelerating the development of new and improved nisin variants. rsc.orgtandfonline.com These approaches allow researchers to predict the effects of amino acid substitutions on the structure, function, and properties of the peptide. biorxiv.org Molecular dynamics simulations, for example, can be used to study the solubility and stability of nisin mutants, providing insights that can guide the design of more effective analogs. biorxiv.org
Genome mining strategies, which involve the bioinformatic analysis of bacterial genomes, have already led to the discovery of new nisin variants. tandfonline.com By combining these computational approaches with experimental validation, it is possible to rapidly screen large libraries of potential nisin analogs for desired properties, such as enhanced antimicrobial activity or improved stability. biorxiv.org
For nisin-U, in silico methods can be employed to design analogs with tailored functionalities. This could involve creating variants with increased specificity for certain bacterial targets, enhanced immunomodulatory activity, or improved stability in different environments. The integration of computational design with synthetic biology and high-throughput screening will be a key driver of innovation in nisin research.
Expanding the Biotechnological Horizon of Nisin-U Research Beyond Traditional Antimicrobial Applications
The biotechnological applications of nisin are expanding beyond its traditional role as a food preservative. nih.govresearchgate.net Its unique properties make it a promising candidate for a variety of applications in medicine, agriculture, and other fields. researchgate.netnih.gov
In the medical field, nisin is being investigated for its potential to treat infections caused by drug-resistant bacteria. nih.govchemicalbook.com It has also shown promise as an anti-biofilm agent and has been found to work synergistically with conventional antibiotics. nih.govchemicalbook.com Furthermore, emerging evidence suggests that nisin may have anti-cancer properties and can selectively target cancer cells. nih.govchemicalbook.com
Beyond medicine, nisin has potential applications in agriculture as a biocontrol agent to protect plants from pathogens. frontiersin.org Its natural origin and safety profile make it an attractive alternative to synthetic pesticides. frontiersin.org
Future research on nisin-U will likely explore its potential in these and other emerging biotechnological applications. This could include its use as a therapeutic agent, a component of advanced food preservation systems, or a tool for modulating microbial communities in various environments. The continued exploration of nisin-U's unique properties will undoubtedly open up new and exciting opportunities for its use in a wide range of biotechnological applications.
Q & A
Basic: What structural and functional characteristics distinguish nisin-U from other lantibiotics?
Answer:
Nisin-U is distinguished by its post-translational modifications, including dehydrated amino acids (e.g., dehydroalanine/dehydrobutyrine) and lanthionine rings, which confer stability and antimicrobial activity. Structural characterization typically employs nuclear magnetic resonance (NMR) and reversed-phase high-performance liquid chromatography (RP-HPLC) to identify modifications and compare variants (e.g., nisin Z differs from nisin by a single His27Asn substitution) . Functional differentiation involves assessing lipid II binding affinity, a key mechanism for pore formation and cell wall synthesis inhibition .
Basic: What experimental methodologies are standard for evaluating nisin-U's antimicrobial activity?
Answer:
Minimum inhibitory concentration (MIC) assays using broth microdilution are standard for quantifying activity against Gram-positive pathogens. Synergy studies combine nisin-U with other antimicrobials (e.g., α-hydroxy acids) via checkerboard assays to calculate fractional inhibitory concentration (FIC) indices . Time-kill kinetics and fluorescence-based membrane permeability assays (e.g., using propidium iodide) provide mechanistic insights .
Basic: How can researchers design experiments to test synergistic effects of nisin-U with other antimicrobial agents?
Answer:
Synergy testing requires a factorial design:
- Checkerboard Assay: Vary concentrations of nisin-U and the partner compound (e.g., organic acids, chitosan) to calculate FIC indices. Synergy is defined as FIC ≤ 0.5 .
- Mechanistic Validation: Use fluorescent probes (e.g., DiSC3(5)) to monitor membrane depolarization or electron microscopy to visualize structural disruptions in biofilms .
Advanced: What mechanisms govern the directionality of nisin-U biosynthesis, particularly dehydration and cyclization?
Answer:
Nisin-U biosynthesis is directional, starting at the N-terminus. The dehydratase NisB catalyzes serine/threonine dehydration, followed by cyclase NisC-mediated lanthionine ring formation. Systematic mutagenesis studies show that disrupting ring formation (e.g., C-terminal mutations) alters dehydration patterns, suggesting that NisB and NisC act alternately in a spatially coordinated manner . In vitro reconstitution of this process remains challenging due to enzyme complex instability .
Advanced: What strategies are used to engineer novel nisin-U derivatives with enhanced stability or activity?
Answer:
- Saturation Mutagenesis: Target residues in the nisin precursor peptide (e.g., hinge region) to generate libraries screened for improved pH stability or resistance to proteolysis .
- LanM Engineering: Modify lanthionine synthetases to incorporate non-canonical amino acids or alter ring topology .
- Hybrid Systems: Fusion with lipid II-binding domains from other lantibiotics (e.g., haloduracin) to broaden target specificity .
Advanced: How does nisin-U interact with lipid II, and what experimental approaches validate this mechanism?
Answer:
Nisin-U binds lipid II via its N-terminal domain, disrupting cell wall synthesis and forming pores. Key methods:
- Surface Plasmon Resonance (SPR): Quantify binding affinity to lipid II analogs.
- Cryo-Electron Microscopy: Resolve nisin-U-lipid II complex structures at near-atomic resolution .
- Fluorescence Anisotropy: Monitor lipid II aggregation kinetics induced by nisin-U .
Advanced: What challenges arise in resolving contradictory data on nisin-U's stability under alkaline conditions?
Answer:
Contradictions often stem from methodological variability:
- pH Stability Assays: Differences in buffer systems (e.g., carbonate vs. phosphate) affect deamidation rates.
- Activity vs. Structural Integrity: Circular dichroism (CD) confirms structural retention at pH 9.0, but oxidation (e.g., methionine residues) may reduce bioactivity despite intact rings .
- Standardization: Use isothermal titration calorimetry (ITC) to correlate structural stability with antimicrobial efficacy across pH gradients .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
